molecular formula C7H7BrClN3 B1382078 5-bromo-2-chloro-N-(prop-2-en-1-yl)pyrimidin-4-amine CAS No. 959799-08-7

5-bromo-2-chloro-N-(prop-2-en-1-yl)pyrimidin-4-amine

Cat. No.: B1382078
CAS No.: 959799-08-7
M. Wt: 248.51 g/mol
InChI Key: QOZHHZIFJBEYDM-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-(prop-2-en-1-yl)pyrimidin-4-amine (CAS: 959799-08-7, MFCD29918560) is a halogenated pyrimidine derivative characterized by a bromine atom at position 5, a chlorine atom at position 2, and a prop-2-en-1-yl (allyl) group attached to the amine at position 2. Its molecular formula is C₇H₇BrClN₃, with a molecular weight of 262.51 g/mol.

Properties

IUPAC Name

5-bromo-2-chloro-N-prop-2-enylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN3/c1-2-3-10-6-5(8)4-11-7(9)12-6/h2,4H,1,3H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZHHZIFJBEYDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(prop-2-en-1-yl)pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(prop-2-en-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the pyrimidine ring.

    Alkylation and Acylation: The amino group can be alkylated or acylated to form derivatives with different properties.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogens or functional groups, while oxidation and reduction reactions can modify the existing functional groups.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(prop-2-en-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Key Features:

  • Synthetic Utility : This compound is widely employed as an intermediate in pharmaceutical synthesis. For example, it has been used in the preparation of kinase inhibitors and macrocyclic compounds via nucleophilic aromatic substitution reactions .

Comparison with Structural Analogs

The pyrimidine scaffold allows for diverse substitutions at the 4-amino position, significantly altering physicochemical properties, reactivity, and biological activity. Below is a detailed comparison with structurally related compounds:

Structural Features and Substitution Patterns

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol)
5-Bromo-2-chloro-N-(prop-2-en-1-yl)pyrimidin-4-amine Allyl (prop-2-en-1-yl) C₇H₇BrClN₃ 262.51
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Cyclopentyl C₉H₁₁BrClN₃ 276.56
(±)-8b (Tetrahydrofuran-2-ylmethyl derivative) Tetrahydrofuran-2-ylmethyl C₁₀H₁₂BrClN₃O 314.58
5-Bromo-2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine 4-Methoxybenzyl C₁₂H₁₁BrClN₃O 328.60
5-Bromo-2-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine Pyridin-4-ylmethyl C₁₀H₈BrClN₄ 299.55

Key Observations :

  • Electronic Effects : The 4-methoxybenzyl group introduces electron-donating methoxy substituents, altering electronic density on the pyrimidine ring .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility LogP (Predicted)
This compound Not reported Low in water ~2.1
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine 81–84 (8a analog) Moderate in DCM ~2.8
(±)-8b 85–86 Soluble in DMSO ~1.9
5-Bromo-2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine Not reported Low in water ~2.5

Notes:

  • The allyl-substituted compound has lower predicted lipophilicity (LogP ~2.1) compared to cyclopentyl derivatives (~2.8), suggesting differences in membrane permeability .
  • The tetrahydrofuran-2-ylmethyl analog (±)-8b exhibits higher solubility in polar aprotic solvents like DMSO due to its oxygen-containing substituent .

Reactivity Trends :

  • Cyclopentyl derivatives show superior synthetic efficiency (85% yield) compared to tetrahydrofuran analogs (20%), likely due to reduced steric hindrance during nucleophilic substitution .

Mechanistic Insights :

  • The tetrahydrofuran-2-ylmethyl group in (±)-8b enhances binding to kinase active sites through hydrogen bonding and hydrophobic interactions .
  • Pyridin-4-ylmethyl derivatives may target cardiovascular receptors via π-π stacking and electrostatic interactions .

Biological Activity

5-Bromo-2-chloro-N-(prop-2-en-1-yl)pyrimidin-4-amine is a heterocyclic compound belonging to the pyrimidine family, characterized by the presence of bromine and chlorine atoms along with a prop-2-en-1-yl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

  • Molecular Formula : C9H11BrClN3
  • Molecular Weight : 248.51 g/mol
  • CAS Number : 959799-08-7

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. This compound can inhibit certain enzymes by binding to their active sites, disrupting biological pathways essential for cell proliferation and survival. Such mechanisms are particularly relevant in cancer treatment, where inhibition of tumor cell growth is desired.

Antiproliferative Effects

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to related compounds can enhance their activity against HeLa cells, demonstrating their potential as anticancer agents .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of tubulin assembly, which is crucial for mitotic processes in cancer cells. By affecting microtubule dynamics, it can induce mitotic delay and subsequent cell death . The structure-function relationship of this compound suggests that its unique substitution pattern contributes to its inhibitory activity.

Comparative Analysis

To better understand the biological activity of this compound, we can compare it with similar compounds:

Compound NameStructureBiological Activity
5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amineStructureSimilar enzyme inhibition profile
5-bromo-2,4-dichloropyrimidineStructureEnhanced anti-infective properties
4-amino-5-bromo-2-chloropyrimidineStructureIncreased selectivity for cancer cells

Case Studies

  • Study on HeLa Cells : A study demonstrated that derivatives of pyrimidine compounds significantly inhibited the growth of HeLa cells with IC50 values ranging from 0.87 to 12.91 μM, indicating strong antiproliferative effects compared to standard treatments like 5-Fluorouracil (IC50 = 17.02 μM) .
  • EGFR Inhibition : Another investigation focused on compounds structurally related to this compound showed selective inhibition against mutant EGFR variants, highlighting its potential in targeted cancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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